Product packaging for 1-Fluoro-2-iodobenzene(Cat. No.:CAS No. 348-52-7)

1-Fluoro-2-iodobenzene

Cat. No.: B1346556
CAS No.: 348-52-7
M. Wt: 222.00 g/mol
InChI Key: TYHUGKGZNOULKD-UHFFFAOYSA-N
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Description

Overview of Fluorinated and Iodinated Aromatic Systems in Advanced Chemical Research

Fluorinated and iodinated aromatic compounds represent two important subclasses of halogenated arenes with distinct and valuable properties. The incorporation of fluorine into aromatic systems can significantly alter their physical, chemical, and biological characteristics. numberanalytics.com Due to fluorine's high electronegativity, fluorinated aromatics often exhibit enhanced metabolic stability, lipophilicity, and bioavailability, making them highly sought after in pharmaceutical and agrochemical development. numberanalytics.comresearchgate.net They are integral components in a range of products, including drugs, crop-protection chemicals, and advanced materials like liquid crystals and polymers. numberanalytics.comresearchgate.net

Iodinated aromatic compounds, on the other hand, are prized for their synthetic versatility. tandfonline.com The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodine atom an excellent leaving group in various reactions. britannica.com This property makes iodoaromatics particularly useful in cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. tandfonline.comchemimpex.com These reactions are pivotal in the construction of complex organic molecules, including natural products and bioactive materials. tandfonline.com

Historical Context of Aryl Halides in Synthetic Methodologies

The history of aryl halides in synthetic chemistry is rich and has evolved significantly over time. Initially, their synthesis was a primary focus, with methods like electrophilic halogenation of aromatic rings being developed. britannica.com The discovery that aryl halides could undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups, expanded their synthetic utility. britannica.com

A major breakthrough in the application of aryl halides was the development of organometallic chemistry. The formation of Grignard reagents from aryl bromides and iodides opened up a new realm of possibilities for carbon-carbon bond formation. britannica.com The advent of transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, further solidified the importance of aryl halides, especially aryl iodides and bromides, as indispensable tools in the synthetic chemist's arsenal. wikipedia.orgchemimpex.com More recently, the exploration of arynes, highly reactive intermediates generated from aryl halides, has provided novel strategies for the rapid functionalization of aromatic rings. researchgate.net

Unique Reactivity Profile of 1-Fluoro-2-iodobenzene within the Context of Dihalobenzenes

This compound is a dihalogenated benzene (B151609) that possesses a unique reactivity profile due to the presence of both a fluorine and an iodine atom on the same aromatic ring. chemimpex.comontosight.ai The fluorine atom, being highly electronegative, influences the electron density of the benzene ring through a strong inductive effect. ontosight.ai In contrast, the larger and more polarizable iodine atom provides a site for facile reaction. ontosight.ai

This combination of substituents leads to differential reactivity. The carbon-iodine bond is significantly more reactive towards a variety of transformations, including cross-coupling reactions, allowing for the selective introduction of a wide range of functional groups at the iodine-bearing position. chemimpex.comontosight.ai The carbon-fluorine bond, being much stronger, is generally unreactive under these conditions. However, the fluorine atom can activate the ring towards nucleophilic aromatic substitution (SNAr) reactions, particularly at the position ortho or para to it, should a suitable activating group be present. ontosight.ai This orthogonal reactivity makes this compound a valuable and versatile building block in organic synthesis, enabling the sequential and regioselective functionalization of the aromatic ring. guidechem.combiosynth.com

The reactivity of dihalobenzenes is also influenced by the relative positions of the halogen atoms. In the case of 1,2-dihalobenzenes like this compound, palladium-catalyzed C-H bond functionalization can be more challenging to control compared to their 1,3- and 1,4-isomers due to the potential for palladium migration. thieme-connect.com

Below is a table summarizing some of the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₆H₄FI
Molecular Weight 221.99 g/mol
Appearance Clear, colorless to light yellow liquid
Boiling Point 188-189 °C
Melting Point -41.5 °C
Density 1.815 g/cm³ at 25 °C

Note: The data in this table has been compiled from various sources and may vary slightly between them.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4FI B1346556 1-Fluoro-2-iodobenzene CAS No. 348-52-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-2-iodobenzene
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InChI

InChI=1S/C6H4FI/c7-5-3-1-2-4-6(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHUGKGZNOULKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059842
Record name o-Fluoroiodobenzene
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Molecular Weight

222.00 g/mol
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CAS No.

348-52-7
Record name 1-Fluoro-2-iodobenzene
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Record name Benzene, 1-fluoro-2-iodo-
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Record name 1-Fluoro-2-iodobenzene
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Record name Benzene, 1-fluoro-2-iodo-
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Record name o-Fluoroiodobenzene
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Record name 2-fluoroiodobenzene
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Advanced Synthetic Strategies and Methodologies for 1 Fluoro 2 Iodobenzene

Regioselective Halogenation Approaches

Achieving the precise 1,2-substitution pattern of 1-fluoro-2-iodobenzene through direct halogenation of a benzene (B151609) ring presents a significant regiochemical challenge. Standard electrophilic aromatic substitution on fluorobenzene (B45895) strongly favors the para-substituted product. Consequently, advanced strategies that override these inherent selectivity patterns are required.

Directed Ortho-Metalation and Halogenation

Directed ortho-metalation (DoM) is a powerful strategy that utilizes a directing group on an aromatic ring to guide deprotonation by a strong base to the adjacent ortho position. The resulting organometallic intermediate can then be trapped by an electrophile, leading to a regioselectively substituted product. The fluorine atom, due to its ability to coordinate with lithium and its inductive electron-withdrawing effect which increases the acidity of the ortho-protons, is an effective directing group for this transformation. uwindsor.ca

The general mechanism involves the coordination of an organolithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), to the fluorine atom of fluorobenzene. This proximity effect facilitates the abstraction of a proton from the ortho position, forming a 2-fluorophenyllithium species. This intermediate is then quenched with an iodine source, such as molecular iodine (I₂), to yield this compound. The reaction is typically carried out at very low temperatures (e.g., -78 °C) in an inert ethereal solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions and ensure the stability of the organolithium intermediate. reddit.comnih.gov

A notable example demonstrating the efficacy of this approach is the ortho-iodination of 1,3-dichloro-4,6-difluorobenzene. Treatment with lithium diisopropylamide (LDA) at -78 °C, followed by the addition of iodine, results in the desired iodinated product in a high yield of 97%, showcasing the power of fluorine as a directing group in DoM. vanderbilt.edu

SubstrateBaseSolventElectrophileTemperature (°C)Yield (%)
1,3-Dichloro-4,6-difluorobenzeneLDATHFI₂-7897

Electrophilic Iodination and Fluorination Strategies

Direct electrophilic halogenation of fluorobenzene typically leads to a mixture of isomers, with the para-substituted product being the major component due to steric hindrance at the ortho positions and the electronic directing effect of the fluorine atom. organic-chemistry.org Therefore, achieving ortho-selectivity requires specialized reagents and conditions.

One promising approach for regioselective iodination involves the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA). organic-chemistry.org This combination generates a highly reactive iodinating agent, likely iodine trifluoroacetate, in situ. While this method has been shown to be effective for a range of electron-rich aromatic compounds, careful optimization of reaction conditions would be necessary to favor the formation of this compound over its 4-iodo isomer. organic-chemistry.orgnih.gov The reaction is typically fast and proceeds under mild conditions.

Direct electrophilic fluorination of an iodinated precursor is generally not a viable synthetic route due to the extreme reactivity of fluorinating agents, which often leads to poor selectivity and multiple fluorinations.

SubstrateIodinating AgentCatalyst/SolventKey Feature
Electron-Rich AromaticsN-Iodosuccinimide (NIS)Trifluoroacetic Acid (TFA)Mild conditions and high regioselectivity for certain substrates.

Diazotization and Sandmeyer/Schiemann Reactions with Fluorine and Iodine Precursors

The transformation of aromatic amines into aryl halides via diazotization followed by a substitution reaction is a cornerstone of aromatic chemistry. The Sandmeyer and Schiemann reactions are classic examples of this methodology, providing reliable routes to aryl iodides and fluorides, respectively.

Mechanism and Scope of Aryldiazonium Salt Transformations

The synthesis of this compound can be envisioned from two primary precursors: 2-fluoroaniline (B146934) or 2-iodoaniline (B362364).

In the case of starting with 2-fluoroaniline, the synthesis involves a diazotization-iodination sequence. The 2-fluoroaniline is first treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to form the corresponding 2-fluorobenzenediazonium salt. nih.gov This intermediate is then treated with a source of iodide, such as potassium iodide (KI). While the introduction of chlorine and bromine often requires a copper(I) catalyst (the Sandmeyer reaction), iodination can frequently be achieved without a catalyst by the simple addition of an iodide salt. wikipedia.org

Conversely, starting from 2-iodoaniline, a Balz-Schiemann reaction is employed. orgsyn.org The 2-iodoaniline is diazotized in the presence of fluoroboric acid (HBF₄). This forms a 2-iodobenzenediazonium tetrafluoroborate (B81430) salt, which is often stable enough to be isolated. Gentle heating of this salt then causes it to decompose, releasing nitrogen gas and boron trifluoride, and affording the desired this compound. orgsyn.orgsci-hub.se

Optimization of Reaction Conditions for Fluorine and Iodine Incorporation

The efficiency of these diazotization-based reactions is highly dependent on careful control of the reaction conditions. For the conversion of 2-fluoroaniline to this compound, a one-pot procedure can be advantageous, minimizing the handling of the potentially unstable diazonium salt. A method described for a related substrate involves forming the diazonium salt in the presence of sulfuric acid and then adding a mixture of cuprous iodide and potassium iodide at a slightly elevated temperature (50-60 °C) to effect the substitution. sci-hub.se

For the Balz-Schiemann reaction starting from 2-iodoaniline, the key variables are the temperature of diazotization and the subsequent thermal decomposition. The diazotization is typically carried out at 0-5 °C to ensure the stability of the diazonium salt. The decomposition of the isolated diazonium tetrafluoroborate salt is usually achieved by gentle heating, and the optimal temperature can vary depending on the substrate. The use of organic base-HF agents has also been explored as an alternative to fluoroboric acid, sometimes allowing for lower decomposition temperatures. cas.cn Recent advancements have also seen the development of hypervalent iodine(III)-catalyzed Balz-Schiemann reactions that can proceed under milder conditions (25-60 °C). wikipedia.org

Starting MaterialReaction TypeKey ReagentsTypical ConditionsReported Yield (for analogous reactions)
2-FluoroanilineDiazotization-Iodination1. NaNO₂/H₂SO₄ 2. CuI/KIDiazotization at 0-5 °C; Iodination at 50-60 °CHigh (based on similar one-pot procedures)
2-IodoanilineBalz-Schiemann1. NaNO₂/HBF₄ 2. HeatDiazotization at 0-5 °C; Thermal decomposition51-57% (for fluorobenzene from aniline)

Ullmann Coupling and Related Copper-Mediated Syntheses of this compound Derivatives

This compound is a valuable substrate for cross-coupling reactions, allowing for the construction of more complex molecular architectures. The Ullmann reaction and its modern variants, which are copper-mediated, are particularly useful for forming carbon-heteroatom and carbon-carbon bonds. beilstein-journals.org

The classic Ullmann condensation involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a stoichiometric amount of copper at high temperatures. beilstein-journals.org Modern protocols often utilize catalytic amounts of a copper salt, frequently in the presence of a ligand, which allows for milder reaction conditions. For example, this compound can be coupled with phenols or amines to form diaryl ethers or diaryl amines, respectively. The higher reactivity of the C-I bond compared to the C-F bond ensures that the coupling occurs selectively at the iodine-bearing position.

A related and highly significant reaction is the Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper salts. This compound can serve as the aryl halide partner in this reaction, reacting with various alkynes to produce 1-fluoro-2-alkynylbenzene derivatives. These reactions are generally carried out in the presence of a base, such as an amine, and a suitable solvent system.

Reaction TypeSubstratesCatalyst SystemSolvent/BaseTemperature (°C)Yield (%)
Sonogashira CouplingIodobenzene + PhenylacetylenePd catalyst on solid support + Cu₂OTHF/DMA8074
Sonogashira Coupling4-Iodotoluene + 1-Ethynyl-4-fluorobenzenePd catalyst on solid support + Cu₂OTHF/DMA8062
Sonogashira CouplingIodobenzene + 1-Ethynyl-4-fluorobenzenePd catalyst on solid support + Cu₂OTHF/DMA8073

Microwave-Assisted Synthesis Enhancements for Halogenated Aromatics

Microwave-assisted organic synthesis has emerged as a transformative technology, offering significant advantages over conventional heating methods for the preparation of halogenated aromatic compounds. This technique utilizes microwave energy to heat reactions directly and efficiently, leading to a dramatic reduction in reaction times, increased product yields, and often, cleaner reaction profiles with fewer byproducts. nih.govresearchgate.net The mechanism of microwave heating involves the direct coupling of microwave energy with the molecules in the reaction mixture, a process known as dielectric heating. This allows for rapid and uniform heating, avoiding the temperature gradients and localized overheating often associated with classical heating methods. nih.gov

The application of microwave irradiation has proven particularly beneficial in nucleophilic aromatic substitution (SNAr) reactions, which are crucial for the synthesis of many functionalized aryl halides. Conventional SNAr reactions on unactivated or deactivated aryl halides often require harsh conditions, such as high temperatures and pressures, and long reaction times. Microwave assistance can overcome these hurdles, enabling reactions to proceed under milder conditions and in a fraction of the time.

A notable example of this enhancement is the solvent-free nucleophilic aromatic substitution of deactivated aryl halides. In one study, reactions were performed on a solid support of montmorillonite (B579905) K10 clay impregnated with silver nitrate (B79036) (AgNO₃). The use of microwave irradiation in this solvent-free system accelerated the substitution reactions, reducing reaction times from hours under conventional heating to mere seconds. This approach not only demonstrates the speed of microwave synthesis but also aligns with green chemistry principles by eliminating the need for volatile organic solvents.

While specific studies detailing the microwave-assisted synthesis of this compound are not prevalent, the data from analogous systems strongly suggest its applicability. The principles of rapid, efficient heating are universally applicable and would likely accelerate traditional synthetic routes to this compound, such as the Sandmeyer reaction, by promoting the rapid decomposition of the diazonium salt intermediate.

The table below illustrates the typical enhancements observed when switching from conventional thermal heating to microwave irradiation for the nucleophilic substitution of an unactivated aryl halide, 1-chloronaphthalene, under solvent-free conditions.

Table 1. Comparison of Thermal vs. Microwave-Assisted Nucleophilic Substitution of 1-Chloronaphthalene with Sodium Ethoxide
ParameterConventional Heating (Thermal)Microwave Irradiation (850 W)
Reaction Time1 hour90 seconds
Yield72%90%
Conditions96 °C (Water Bath)Solvent-Free, AgNO₃/Montmorillonite K10

Green Chemistry Principles in this compound Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pfizer.com The synthesis of this compound can be evaluated and improved through the lens of the twelve principles of green chemistry, which advocate for safer, more efficient, and environmentally benign methodologies. acs.orginstituteofsustainabilitystudies.com

A common laboratory-scale synthesis of aryl iodides, including this compound, involves the Sandmeyer reaction. ncert.nic.in This process typically starts with the diazotization of an aromatic amine (in this case, 2-fluoroaniline) using sodium nitrite in the presence of a strong acid, followed by the introduction of a potassium iodide solution. ncert.nic.in While effective, this traditional route presents several challenges from a green chemistry perspective.

Waste Prevention: The Sandmeyer reaction is not atom-economical. The desired product incorporates atoms from the starting amine and the iodide salt, but the diazotization step generates byproducts, including nitrogen gas and various salts, that constitute waste.

Less Hazardous Chemical Syntheses: The use of sodium nitrite and strong acids in the diazotization step poses safety and environmental risks. Nitrite salts can be toxic, and the reaction can produce nitrogen oxides. libretexts.org

Safer Solvents and Auxiliaries: Traditional organic synthesis often relies on volatile and hazardous organic solvents for extraction and purification. sruc.ac.uk Shifting towards greener solvents like water, ethanol, or even solvent-free conditions can significantly reduce the environmental impact.

Design for Energy Efficiency: The initial diazotization step requires cooling (typically 0-5 °C), while the subsequent iodination may require heating, consuming energy. libretexts.org Optimizing reactions to run at ambient temperature and pressure is a key green chemistry goal. acs.org

Catalysis: The traditional Sandmeyer reaction is stoichiometric. Developing catalytic versions of this transformation or alternative catalytic routes (e.g., direct C-H iodination) would be a significant green advancement, as catalytic reagents are used in small amounts and can often be recycled. acs.orginstituteofsustainabilitystudies.com

Applying green chemistry principles involves redesigning this synthesis. This could include replacing nitrite salts with less hazardous alternatives, finding catalysts that enable direct iodination of fluorobenzene, or using benign reaction media like water, which would also simplify product isolation. nih.gov For instance, the development of iodine-containing reagents like phenyliodine bis(trifluoroacetate) (PIFA) offers a more sustainable option for various organic transformations, presenting an alternative to environmentally hazardous oxidants containing heavy metals. rsc.org

The following table provides a conceptual evaluation of a traditional Sandmeyer synthesis route for this compound against key green chemistry principles and suggests potential improvements.

Table 2. Green Chemistry Evaluation of this compound Synthesis via Sandmeyer Reaction
Green Chemistry PrincipleAssessment of Traditional Sandmeyer RoutePotential Green Improvement
Atom EconomyLow to moderate, due to the use of stoichiometric reagents (NaNO₂, KI) and generation of N₂ and salt byproducts. Develop a direct C-H iodination method for fluorobenzene using a recyclable catalyst to maximize atom incorporation.
Use of Safer SolventsOften involves organic solvents for workup and purification. sruc.ac.ukUtilize water as the reaction solvent or explore solvent-free reaction conditions.
Energy EfficiencyRequires initial cooling for diazotization followed by potential heating, increasing energy consumption. libretexts.orgDesign a catalytic process that operates efficiently at ambient temperature and pressure.
Use of CatalysisStoichiometric process. acs.orgReplace stoichiometric reagents with a catalytic system (e.g., using a transition metal or organocatalyst). instituteofsustainabilitystudies.com
Less Hazardous ReagentsUses potentially hazardous reagents like sodium nitrite and strong acids. libretexts.orgExplore alternative, less toxic diazotizing agents or develop a synthetic route that avoids diazotization altogether.

Mechanistic Investigations of Reactions Involving 1 Fluoro 2 Iodobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate.

Meisenheimer Complex Formation and Stabilization

The hallmark of the SNAr mechanism is the formation of a Meisenheimer complex, a negatively charged intermediate resulting from the nucleophilic attack on the aromatic ring. wikipedia.org In the case of 1-fluoro-2-iodobenzene, a nucleophile (Nu⁻) can attack the carbon atom bearing either the fluorine or the iodine atom.

The stability of the resulting Meisenheimer complex is crucial for the reaction to proceed. Electron-withdrawing substituents on the aromatic ring are known to stabilize this intermediate by delocalizing the negative charge. While this compound itself lacks strong electron-withdrawing groups like nitro groups, the electronegativity of the halogen atoms, particularly fluorine, plays a significant role in stabilizing the intermediate. The high electronegativity of fluorine can inductively withdraw electron density from the ring, thereby stabilizing the negative charge of the Meisenheimer complex.

It is important to note that stable and isolable Meisenheimer salts are known, particularly when strong electron-withdrawing groups are present on the arene. wikipedia.org

Influence of Fluorine and Iodine on Leaving Group Ability and Reaction Kinetics

The nature of the leaving group is a critical factor in determining the rate and outcome of an SNAr reaction. In the context of this compound, there is a competition between the fluoride (B91410) and iodide ions as leaving groups.

Generally, in nucleophilic substitution reactions, iodide is an excellent leaving group due to the weakness of the carbon-iodine bond and the high stability of the iodide ion. Conversely, fluoride is typically a poor leaving group because of the strength of the carbon-fluorine bond. However, in SNAr reactions, the trend is often reversed.

Radical Anion Pathways in Nucleophilic Substitution

In addition to the classical two-step SNAr mechanism, nucleophilic aromatic substitution can also proceed through radical or radical anion pathways, often initiated by single electron transfer (SET). The formation of a radical cation of this compound has been observed upon pulse radiolysis of aqueous solutions, suggesting the possibility of radical intermediates in its reactions.

In a radical nucleophilic aromatic substitution (SRN1) mechanism, an electron is transferred to the aryl halide, forming a radical anion. This radical anion can then lose a halide ion to form an aryl radical. The aryl radical can then react with a nucleophile.

The relative ease of reduction of the aryl halide can influence the likelihood of a radical pathway. While detailed studies on the radical anion pathways of this compound are not extensively documented, the known stability of aryl radical anions suggests that this pathway could be a possibility under specific reaction conditions, such as in the presence of strong reducing agents or under photochemical conditions.

Benzyne (B1209423) Intermediates and Cycloaddition Reactions

Aryl halides can also react via the formation of a highly reactive intermediate known as benzyne (or aryne). This typically occurs in the presence of a strong base.

Generation of Benzyne from this compound Precursors

Benzyne can be generated from 1,2-dihaloarenes through an elimination reaction. In the case of this compound, treatment with a strong base, such as an organolithium reagent or a strong amide base, could lead to the formation of benzyne. The base would abstract a proton ortho to one of the halogens, followed by the elimination of a metal halide.

Given the presence of two different halogens, the regioselectivity of the elimination could be a point of interest. However, both pathways would lead to the same benzyne intermediate. While specific studies detailing the generation of benzyne from this compound are not prevalent, the general methodology is well-established for a variety of dihaloarenes.

Diels-Alder Reactions and Trapping Experiments with Benzyne

Once generated, the highly strained triple bond of benzyne makes it a potent dienophile in cycloaddition reactions, such as the Diels-Alder reaction. This reactivity is often exploited in "trapping experiments" to provide evidence for the formation of the benzyne intermediate.

Common dienes used to trap benzyne include furan (B31954) and cyclopentadienone derivatives. For example, the reaction of benzyne with furan would yield a Diels-Alder adduct, 1,4-epoxy-1,4-dihydronaphthalene. Similarly, reaction with a substituted cyclopentadienone would lead to a bridged adduct which could then undergo further reactions.

While there are no specific reports found detailing the Diels-Alder trapping of benzyne generated from this compound, the general reactivity of benzyne in such cycloadditions is a cornerstone of aryne chemistry.

Data Tables

Table 1: Properties of Halogen Substituents in SNAr Reactions

HalogenElectronegativity (Pauling Scale)C-X Bond Strength (kJ/mol)Relative Leaving Group Ability in SNAr (Typical)
Fluorine3.98~485Best
Iodine2.66~228Poorer than Fluorine

Table 2: Common Dienes for Trapping Benzyne Intermediates

DieneProduct of Diels-Alder Reaction with Benzyne
Furan1,4-Epoxy-1,4-dihydronaphthalene
Tetraphenylcyclopentadienone1,2,3,4-Tetraphenylnaphthalene (after loss of CO)

Oxidative Addition Mechanisms in Transition Metal Catalysis

The oxidative addition of this compound to transition metal centers is a critical elementary step in numerous catalytic cross-coupling reactions. This process involves the cleavage of the carbon-iodine (C-I) bond and the formation of two new bonds between the metal and the aryl and iodo fragments, respectively. The reaction results in an increase in both the coordination number and the formal oxidation state of the metal center. Mechanistic investigations have revealed that the nature of the transition metal, the supporting ligands, and the electronic and steric properties of the aryl halide all play crucial roles in dictating the reaction pathway and efficiency.

In the context of this compound, the presence of a fluorine atom ortho to the iodine significantly influences the oxidative addition process. While the carbon-fluorine (C-F) bond is considerably stronger and less reactive than the C-I bond, the electronegativity and steric bulk of the fluorine substituent can modulate the reactivity at the adjacent C-I bond.

Detailed research findings indicate that the oxidative addition of aryl halides, including this compound, to low-valent transition metal complexes, particularly those of palladium(0) and nickel(0), can proceed through several distinct mechanisms. These include a concerted three-center pathway, an SN2-type mechanism, and radical pathways.

For palladium(0) complexes, a common pathway involves the initial dissociation of a ligand from a coordinatively saturated complex to generate a more reactive, coordinatively unsaturated species. This species then undergoes oxidative addition with the aryl halide. The kinetics of this process can be complex, often exhibiting a dependence on both the concentration of the aryl halide and the concentration of the free ligand in solution. For instance, at low concentrations of the aryl halide, the reaction is typically first-order in the aryl halide and inverse first-order in the ligand. However, at high aryl halide concentrations, the reaction rate can become independent of the aryl halide concentration, with the rate-limiting step being the dissociation of the ligand.

The electronic nature of the substituents on the aromatic ring plays a significant role in the rate of oxidative addition. Generally, electron-withdrawing groups on the aryl halide accelerate the reaction, while electron-donating groups have the opposite effect. The ortho-fluoro substituent in this compound is electron-withdrawing, which would be expected to increase the rate of oxidative addition compared to iodobenzene. However, steric hindrance from the ortho substituent can counteract this electronic effect, leading to a slower reaction. Studies on ortho-substituted aryl halides have shown that steric hindrance is a key factor, often causing a deceleration of the oxidative addition compared to non-substituted or meta-substituted analogs.

Computational studies, such as Density Functional Theory (DFT) calculations, have provided valuable insights into the energetics of these reactions. For a series of 4-substituted iodobenzenes undergoing oxidative addition to a Pd(0)-phosphine complex, a linear correlation between the reaction free energy and the Hammett constants of the substituents has been demonstrated. This indicates that more electron-withdrawing groups lead to a more exergonic reaction. While specific data for this compound is not always explicitly tabulated in broad studies, the principles derived from such computational work are applicable.

The table below presents a summary of key mechanistic features and the anticipated effects of the ortho-fluoro substituent on the oxidative addition of this compound.

Mechanistic AspectDescriptionInfluence of ortho-Fluoro Group in this compound
Predominant Pathway Typically a concerted three-center transition state for Pd(0) and Ni(0) complexes.The C-I bond is selectively activated over the much stronger C-F bond.
Ligand Dissociation Often a prerequisite for creating a vacant coordination site on the metal center.The rate can be dependent on the nature and concentration of the supporting ligands.
Electronic Effect The electron-withdrawing nature of fluorine is expected to increase the electrophilicity of the carbon attached to iodine, favoring nucleophilic attack by the metal center.Accelerates the rate of oxidative addition compared to iodobenzene.
Steric Effect The presence of the ortho-substituent can sterically hinder the approach of the bulky transition metal complex to the C-I bond.Decelerates the rate of oxidative addition compared to para- or meta-fluoroiodobenzene.
Overall Rate The net effect of competing electronic and steric factors determines the observed reaction rate.Slower than non-substituted or meta-substituted aryl halides due to steric hindrance. researchgate.net

Transition Metal Catalyzed Cross Coupling Reactions of 1 Fluoro 2 Iodobenzene

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions represent a classic and synthetically valuable approach for forming bonds between aryl carbons and various atoms, including carbon, oxygen, sulfur, and nitrogen. wikipedia.org These methods are often complementary to palladium-catalyzed systems.

The Ullmann condensation or Ullmann-type reaction broadly refers to copper-promoted cross-coupling reactions that convert aryl halides into aryl ethers, thioethers, and amines. wikipedia.org These reactions are mechanistically distinct from the palladium-catalyzed cycles and typically involve copper(I) intermediates. organic-chemistry.org

For 1-fluoro-2-iodobenzene, Ullmann-type reactions would proceed by targeting the C-I bond. Traditional Ullmann conditions are often harsh, requiring high-boiling polar solvents like dimethylformamide (DMF) or nitrobenzene (B124822) and temperatures exceeding 200°C. wikipedia.orgthermofisher.com However, the development of more sophisticated catalyst systems, often involving ligands like diamines or amino acids, has allowed many Ullmann-type couplings to be performed under significantly milder conditions. organic-chemistry.org The general mechanism involves the formation of a copper(I) species (e.g., copper(I) alkoxide or thiolate), which then reacts with the aryl halide. wikipedia.org

Beyond C-N bond formation, copper catalysis is highly effective for constructing carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds using aryl halides like this compound.

C-O Bond Formation: The copper-catalyzed coupling of aryl halides with alcohols or phenols is known as the Ullmann ether synthesis. wikipedia.orgmdpi.com It serves as a powerful alternative to other etherification methods, such as nucleophilic aromatic substitution. The reaction creates diaryl ethers or alkyl aryl ethers. Modern protocols often use a catalytic amount of a copper(I) source, a ligand, and a base. mdpi.com

C-S Bond Formation: The formation of aryl thioethers via copper-catalyzed coupling of aryl halides and thiols is also a well-established transformation. uu.nl These reactions can often be performed under mild, ligand-free conditions using a small amount of a simple copper(I) salt like copper(I) iodide (CuI). uu.nl The reaction demonstrates good functional group tolerance and chemoselectivity, with aryl iodides being significantly more reactive than other aryl halides. uu.nl This high reactivity makes this compound an ideal substrate for selective S-arylation at the iodine-bearing position. nih.gov

The table below provides examples of conditions for copper-catalyzed C-Heteroatom bond formation with aryl iodides.

Bond FormedNucleophileCatalyst System (Example)SolventBase (Example)Temperature
C-O PhenolCuO NanoparticlesDMSOKOH / Cs₂CO₃~100°C
C-S ThiophenolCuI (ligand-free)DMFK₂CO₃100°C
C-N AlkylamineCuI / Ethylene Glycol2-PropanolK₃PO₄80°C

Computational Chemistry and Spectroscopic Analysis of 1 Fluoro 2 Iodobenzene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the properties of 1-fluoro-2-iodobenzene at the molecular level.

DFT calculations are instrumental in elucidating the electronic structure of this compound and predicting its chemical reactivity. physchemres.org These studies help in understanding how the fluorine and iodine substituents influence the electron density distribution within the benzene (B151609) ring. The interplay of the electronegative fluorine and the polarizable iodine atom creates a unique electronic environment that dictates the molecule's behavior in chemical reactions.

Key electronic properties that can be determined through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.orgnih.gov The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. chemrxiv.org A smaller HOMO-LUMO gap suggests a molecule is more reactive. chemrxiv.org Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, visualize the electron density distribution and help identify regions susceptible to electrophilic and nucleophilic attack. chemrxiv.org

Understanding the mechanism of a chemical reaction requires the identification of transition states and the mapping of reaction pathways. DFT calculations are a valuable tool for this purpose, allowing for the theoretical investigation of reaction mechanisms involving this compound. For instance, in reactions like the "halogen dance," DFT can be used to model the potential energy surface and locate the transition state structures that connect reactants, intermediates, and products. This provides insights into the feasibility and kinetics of different reaction pathways.

The iodine atom in this compound can participate in halogen bonding, a non-covalent interaction where it acts as a Lewis acid. nih.gov DFT studies can quantify the strength of these interactions and explore how they are influenced by the electronic nature of substituents on the aromatic ring. etamu.edursc.orgacs.org Electron-withdrawing groups, such as the fluorine atom, can enhance the positive electrostatic potential (σ-hole) on the iodine atom, thereby strengthening its halogen bonding capability. nih.govetamu.eduacs.orgmst.edu Conversely, electron-donating groups would have the opposite effect. etamu.eduacs.org This substituent effect plays a crucial role in crystal engineering and the design of supramolecular assemblies. mst.edu

Advanced Spectroscopic Characterization

Spectroscopic techniques provide experimental data that complements and validates the theoretical predictions from computational studies.

NMR spectroscopy is a cornerstone for the structural characterization of this compound in solution.

¹H NMR: The proton NMR spectrum reveals the chemical shifts and coupling constants of the hydrogen atoms on the benzene ring, providing information about their local electronic environments. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each carbon atom in the molecule, with their chemical shifts being sensitive to the attached halogen atoms. nih.gov

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful technique. jeolusa.com The fluorine-19 chemical shift is highly sensitive to the molecular structure and can be used to probe intermolecular interactions. sfu.canih.gov

Table 1: NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (ppm)
¹H 7.71, 7.28, 7.03, 6.87
¹³C 162.8, 140.9, 130.4, 125.1, 116.3, 93.9

Note: ¹H NMR shifts are approximate and can vary with the solvent used. chemicalbook.com

Vibrational spectroscopy, including both IR and Raman techniques, provides a molecular fingerprint of this compound based on its characteristic vibrational modes. nih.govuni-siegen.de

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. ksu.edu.sa A vibrational mode is IR active if it results in a change in the molecule's dipole moment. uni-siegen.deksu.edu.sa

Raman Spectroscopy: Raman spectroscopy is a complementary technique that involves the inelastic scattering of monochromatic light. ksu.edu.sa A vibrational mode is Raman active if it causes a change in the molecule's polarizability. uni-siegen.deksu.edu.sa For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive. uni-siegen.de However, for less symmetrical molecules like this compound, many vibrations are active in both. uni-siegen.de The combination of IR and Raman spectra provides a more complete picture of the vibrational framework of the molecule. mt.com

Table 2: Compound Names Mentioned

Compound Name
This compound

Mass Spectrometry (MS) and Fragmentation Patterns

Mass spectrometry is an analytical technique utilized to determine the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight and elemental composition of a compound. In the mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated and detected based on their m/z values. For this compound, electron ionization (EI) is a common method used, which involves bombarding the molecule with high-energy electrons.

The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that reveal the molecule's structure. The molecular ion (M⁺•) peak corresponds to the intact molecule having lost one electron. Given the molecular formula C₆H₄FI, the exact mass is approximately 221.934 Da. nih.govnist.gov The mass spectrum therefore shows a prominent molecular ion peak at an m/z value of 222. nih.gov The stability of the aromatic ring contributes to the significant intensity of this peak. libretexts.orgwhitman.edu

The fragmentation of the this compound molecular ion is governed by the relative strengths of its chemical bonds. The carbon-iodine (C-I) bond is considerably weaker than the carbon-fluorine (C-F) and the carbon-carbon bonds within the benzene ring. Consequently, the most prevalent fragmentation pathway involves the homolytic cleavage of the C-I bond. This process results in the loss of an iodine radical (I•) and the formation of a fluorophenyl cation ([C₆H₄F]⁺). chemguide.co.uk This fragment is observed as a major peak in the mass spectrum at an m/z of 95. nih.gov

Other fragmentation pathways are possible but generally result in ions of much lower abundance. These can include the cleavage of the C-F bond to form an iodophenyl cation ([C₆H₄I]⁺) at m/z 203, or more complex rearrangements and fissions of the aromatic ring itself. However, the loss of the iodine atom is the dominant fragmentation event due to the lability of the C-I bond.

The key findings from the mass spectrometric analysis of this compound are summarized in the table below.

Table 1: Prominent Ions in the Mass Spectrum of this compound

m/zProposed Ion StructureFragment NameSignificance
222[C₆H₄FI]⁺•Molecular IonConfirms the molecular weight of the compound. nih.gov
95[C₆H₄F]⁺Fluorophenyl cationBase peak or major fragment, resulting from the loss of an iodine radical. nih.gov

Applications of 1 Fluoro 2 Iodobenzene in Complex Molecule Synthesis

Precursor in Pharmaceutical and Agrochemical Synthesis

The compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com Its utility stems from its ability to participate in numerous coupling reactions, such as Suzuki and Sonogashira reactions, which are fundamental for constructing the complex carbon skeletons of modern drugs and crop protection agents. chemimpex.com The introduction of a fluorine atom via this building block is a common strategy to enhance the potency and pharmacokinetic properties of bioactive molecules. researchgate.net

1-Fluoro-2-iodobenzene is an important precursor for the synthesis of fluorinated biologically active scaffolds, which are core structures upon which drugs are built. The presence of fluorine in these scaffolds can lead to improved biological activity and metabolic stability. chemimpex.com For instance, fluorinated indolizine (B1195054) scaffolds, known for their fluorescent properties and biological relevance, can be synthesized using building blocks derived from functionalized pyridines and alkynes. researchgate.net The ability of this compound to undergo palladium-catalyzed reactions allows for its incorporation into various heterocyclic systems that form the basis of these scaffolds. The strategic placement of fluorine can influence protein-ligand interactions and block metabolic degradation pathways. researchgate.net

Table 1: Examples of Biologically Active Scaffolds and the Role of Fluorination

Scaffold ClassRole of Fluorine IncorporationPotential Synthetic Route Involving Fluoro-Aryl Halides
Fluorinated QuinolinesEnhance anti-malarial or anti-bacterial activity.Suzuki or Stille coupling with a fluorinated arylboronic acid or stannane.
Fluoro-IndolizinesModify fluorescent properties for imaging; enhance bioactivity. researchgate.netCycloaddition reactions involving fluorinated precursors. researchgate.net
PhenylpiperazinesModulate receptor binding affinity (e.g., dopamine, serotonin (B10506) receptors). researchgate.netBuchwald-Hartwig amination using a fluoro-iodobenzene precursor. researchgate.net

In the field of nuclear medicine, the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) is of paramount importance for Positron Emission Tomography (PET) imaging. utupub.finih.gov ¹⁸F-labeled radiopharmaceuticals allow for the non-invasive visualization and quantification of biological processes in vivo. nih.gov

Derivatives of this compound are critical precursors for producing these PET tracers. While direct labeling of the compound itself is less common, the synthesis of ¹⁸F-labeled iodoarenes, such as 4-[¹⁸F]fluoroiodobenzene, from hypervalent iodine precursors is a well-established method. researchgate.netresearchgate.net This radiolabeled building block is then used in subsequent rapid, palladium-mediated cross-coupling reactions (e.g., Stille, Sonogashira) to assemble the final complex radiotracer. researchgate.net This two-step strategy allows for the efficient incorporation of ¹⁸F into molecules that are not amenable to direct radiofluorination. researchgate.net

Table 2: Research Findings on ¹⁸F-Labeling Using Fluoro-Iodobenzene Precursors

FindingDescriptionSignificance
Versatile Building Block 4-[¹⁸F]fluoroiodobenzene can be synthesized in high radiochemical yields from diaryliodonium salt precursors. researchgate.netProvides a readily available, radiolabeled intermediate for diverse synthetic applications.
Palladium-Mediated Coupling The synthesized [¹⁸F]fluoroiodobenzene can be efficiently used in Stille and Sonogashira cross-coupling reactions. researchgate.netEnables rapid C-C bond formation, which is crucial when working with the short-lived ¹⁸F isotope (half-life ≈ 110 min). nih.gov
High Specific Activity Syntheses starting from no-carrier-added [¹⁸F]fluoride result in radiotracers with high specific activity. nih.govEssential for sensitive PET imaging, minimizing pharmacological effects from the tracer itself.

Materials Science Applications

The unique electronic properties conferred by the fluorine and iodine atoms make this compound a valuable precursor in materials science. chemimpex.com It is used in the synthesis of functionalized polymers and organic electronic materials, where its inclusion can enhance critical properties such as thermal stability, conductivity, and charge-transport characteristics. chemimpex.com

This compound serves as a monomer or precursor in the synthesis of high-performance polymers and organic semiconductors. Through polymerization reactions, often involving cross-coupling chemistry, it can be incorporated into conjugated polymer backbones. For example, the synthesis of fluorene-based polymers, which are widely investigated for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), can utilize such functionalized aromatic precursors. scilit.com The fluorine substituent can lower the HOMO/LUMO energy levels of the resulting polymer, which can improve stability and charge injection/transport properties.

The fabrication of high-efficiency organic solar cells (OSCs) often requires the use of processing additives to control the morphology of the photoactive layer. researchgate.net High-boiling-point solvent additives, often halogenated, are used in small quantities to promote the formation of an optimal nanoscale phase-separated morphology during film casting, which is crucial for efficient charge generation and extraction. rsc.org With a boiling point of approximately 189 °C and a halogenated aromatic structure, this compound possesses the physical properties required to function as such a processing additive, similar to established additives like 1,8-diiodooctane (B1585395) or 1-chloronaphthalene. chemimpex.comresearchgate.net

Table 3: Physical Properties of this compound Relevant to Materials Applications

PropertyValueSignificance
Molecular Formula C₆H₄FIProvides a rigid aromatic core with fluorine and iodine functional handles. chemimpex.com
Molecular Weight 222.00 g/mol Relevant for reaction stoichiometry and polymer repeat unit calculations. chemimpex.com
Boiling Point 188-189 °CIts high boiling point makes it suitable as a processing additive in organic electronics, allowing for controlled solvent evaporation. sigmaaldrich.com
Density 1.903 g/mL at 25 °CPhysical property relevant for formulation and processing. sigmaaldrich.com

Stereoselective and Regioselective Synthesis of Fluoroalkenes and other Fluorinated Compounds

Beyond its role as a building block for aromatic systems, the principles of fluorination and iodination embodied by this compound are central to advanced synthetic methods for creating other classes of fluorinated molecules. Specifically, related chemistries are pivotal in the stereoselective and regioselective synthesis of fluoroalkenes. Fluoroalkenes are important motifs in medicinal chemistry, often serving as stable and lipophilic bioisosteres of amide bonds. acs.org

One powerful method is the gold(I)-catalyzed hydrofluorination of alkynes. nih.govresearchgate.net In the presence of a suitable directing group on the alkyne substrate, this reaction can proceed with high regioselectivity and stereoselectivity, predictably forming the Z-vinyl fluoride (B91410). researchgate.netnih.gov Another advanced strategy involves the silver(I)-catalyzed reaction of alkynes to form (Z)-β-fluoro-vinyl iodonium (B1229267) salts. acs.org These salts are versatile intermediates that can undergo various stereoretentive cross-coupling reactions, providing access to a wide array of Z-monofluoroalkenes that are otherwise difficult to synthesize. acs.org

Synthesis of Bridged Biphenyl (B1667301) Compounds and Fluorene (B118485) Derivatives

This compound is a key starting material in the synthesis of complex aromatic structures, including bridged biphenyls and their derivatives, such as fluorenes. Fluorene and its derivatives are notable for their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and conductive polymers. wikipedia.org

The synthesis of a fluorene core often begins with the formation of a biphenyl structure, which is then cyclized. A common method for creating the initial biphenyl linkage is the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov In this context, this compound can react with a suitable arylboronic acid in the presence of a palladium catalyst to form a 2-fluoro-2'-substituted biphenyl.

Once the biphenyl precursor is synthesized, the formation of the fluorene ring system can be achieved through intramolecular cyclization. A notable method involves a palladium-catalyzed dual C-C bond formation, starting from 2-iodobiphenyls. nih.govlabxing.com This reaction proceeds through C-H activation to form a dibenzopalladacyclopentadiene intermediate, which then reacts to form the central five-membered ring of the fluorene molecule. nih.govlabxing.com The presence of the fluorine atom on the biphenyl precursor, derived from this compound, can influence the electronic properties and reactivity of the molecule during these synthetic steps.

Below is a table summarizing a general reaction pathway for the synthesis of a fluorene derivative starting from this compound.

StepReaction TypeReactantsKey ReagentsProduct
1Suzuki-Miyaura CouplingThis compound, Arylboronic acidPd Catalyst, Base2-Fluoro-substituted biphenyl
2Intramolecular Cyclization2-Fluoro-substituted biphenyl, CH₂Br₂Pd CatalystFluorene derivative

Precursors for Hypervalent Iodine Reagents

This compound serves as an important precursor for the synthesis of hypervalent iodine reagents. These reagents are compounds where the iodine atom has a formal oxidation state higher than +1, typically +3 (λ³-iodanes) or +5 (λ⁵-iodanes). wikipedia.org They are valued in organic synthesis as versatile and environmentally friendly oxidizing agents, often replacing heavy metal-based oxidants. wikipedia.orgnih.gov

The synthesis of hypervalent iodine(III) reagents from an iodoarene like this compound typically involves an oxidation reaction. diva-portal.org Various oxidizing agents and conditions can be employed to produce a range of useful reagents. organic-chemistry.org For example, oxidation with peracetic acid or m-chloroperbenzoic acid (mCPBA) in the presence of appropriate ligands can yield stable, crystalline compounds that are easy to handle. organic-chemistry.orgorganic-chemistry.org

Common hypervalent iodine(III) reagents that can be synthesized from this compound include (diacetoxyiodo)arenes, (dichloroiodo)arenes, and [hydroxy(tosyloxy)iodo]arenes. nih.govdiva-portal.org These reagents are widely used for various transformations, such as oxidations of alcohols and sulfides, α-functionalization of ketones, and the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org The fluorine substituent from the parent this compound can modulate the reactivity and stability of the resulting hypervalent iodine reagent.

The general methods for preparing these reagents are outlined in the table below.

Hypervalent Iodine(III) Reagent ClassPrecursorTypical Oxidizing SystemGeneral Structure of Product
(Diacetoxyiodo)arenesThis compoundm-CPBA in Acetic Acid2-FC₆H₄I(OAc)₂
(Dichloroiodo)arenesThis compoundCl₂2-FC₆H₄ICl₂
[Hydroxy(tosyloxy)iodo]arenesThis compoundm-CPBA, p-Toluenesulfonic acid2-FC₆H₄I(OH)OTs
(Difluoroiodo)arenesThis compoundFluorinating agent (e.g., XeF₂)2-FC₆H₄IF₂

These prepared reagents are valuable in synthetic chemistry. For instance, (difluoroiodo)arenes can act as fluorinating agents, while others are excellent for transferring aryl or other functional groups. nih.gov The development of catalytic systems using hypervalent iodine compounds is an active area of research, aiming to create highly efficient and enantioselective reactions. nih.gov

Q & A

Q. What are the established synthetic routes for preparing 1-fluoro-2-iodobenzene, and how can researchers optimize reaction yields?

this compound is typically synthesized via halogen-exchange reactions or electrophilic aromatic substitution. A common method involves treating 2-fluoroaniline with iodine monochloride (ICl) in the presence of a nitrosating agent to form the diazonium salt intermediate, followed by decomposition to yield the final product . Optimization strategies include:

  • Temperature control : Maintaining low temperatures (<5°C) during diazotization to prevent side reactions.
  • Catalyst selection : Using copper(I) iodide to enhance regioselectivity in halogenation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Q. What analytical techniques are recommended for characterizing this compound, and how should data interpretation be approached?

Key characterization methods include:

  • NMR spectroscopy : <sup>19</sup>F NMR (δ ≈ -110 ppm for aromatic fluorine) and <sup>1</sup>H NMR (splitting patterns confirm substitution positions) .
  • Mass spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (m/z ≈ 222 for [M]<sup>+</sup>) .
  • Elemental analysis : Validate C, H, F, and I composition (theoretical: C 32.47%, H 1.82%, F 8.55%, I 57.16%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles .
  • Ventilation : Use fume hoods to limit inhalation exposure (vapor pressure: ~0.1 mmHg at 25°C) .
  • Storage : Store in amber glass bottles under inert gas (argon) at 2–8°C to prevent photodecomposition and iodine loss .

Advanced Research Questions

Q. How does the electronic interplay between fluorine and iodine substituents influence the reactivity of this compound in cross-coupling reactions?

The ortho -fluorine group exerts a strong electron-withdrawing effect, polarizing the C–I bond and enhancing its susceptibility to oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance between fluorine and bulky catalysts (e.g., Pd(PPh3)4) can reduce reaction efficiency. Researchers should:

  • Screen ligands (e.g., XPhos) to balance steric and electronic effects.
  • Monitor reaction kinetics via <sup>19</sup>F NMR to detect intermediate formation .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies arise due to limited toxicological studies. For example:

  • Carcinogenicity : IARC and ACGIH classify it as non-carcinogenic, but some rodent studies suggest thyroid disruption via iodide release .
  • Acute toxicity : LD50 data are unavailable; extrapolate from structurally similar aryl halides (e.g., 1-fluoro-4-iodobenzene).
    Methodological recommendation : Conduct in vitro assays (e.g., Ames test) to assess mutagenicity and compare with computational models (e.g., QSAR) .

Q. What strategies mitigate decomposition of this compound under high-temperature or acidic conditions?

Decomposition pathways include:

  • Hydrolysis : Iodine substitution by hydroxyl groups in aqueous acidic media.
  • Thermal degradation : Formation of HF and iodine radicals above 200°C.
    Preventive measures :
  • Add stabilizers (e.g., BHT) to scavenge free radicals.
  • Use anhydrous solvents (e.g., THF) and avoid prolonged heating .

Key Considerations for Methodological Rigor

  • Synthesis reproducibility : Report detailed reaction conditions (e.g., stoichiometry, purification steps) per journal guidelines .
  • Data transparency : Provide raw spectral data in supplementary materials to validate purity (>95% by HPLC) .
  • Ethical compliance : Adhere to institutional guidelines for halogenated waste disposal .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.